molecular formula C9H6N2O4 B078013 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid CAS No. 14121-55-2

1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid

Cat. No. B078013
CAS RN: 14121-55-2
M. Wt: 206.15 g/mol
InChI Key: YGJDUUUPLPMKSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The compound has been synthesized through hydrothermal methods, involving elemental analyses and IR spectroscopy. For instance, complexes based on the ligand 1,4-dihydro-2,3-quinoxalinedione were synthesized using this method (Yuan et al., 2017).

Molecular Structure Analysis

  • The molecular structure of related compounds has been elucidated through methods like single-crystal and powder X-ray diffraction. The structure often features comb-like chains and 3D supermolecular frameworks (Yuan et al., 2017).

Chemical Reactions and Properties

  • The compound can participate in various chemical reactions, forming complexes with different properties. For example, its derivatives have been used in coordination polymers with unique photophysical properties (Yuan et al., 2017).

Physical Properties Analysis

  • Complexes of this compound have been studied for their thermal stabilities and luminescence properties, showcasing its potential in materials science (Yuan et al., 2017).

Chemical Properties Analysis

  • The chemical properties, such as optical energy gaps, are significant in understanding its applications in optoelectronics and related fields (Yuan et al., 2017).

Scientific Research Applications

Antiproliferative Activity

1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid derivatives have demonstrated significant antiproliferative properties. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid was synthesized and evaluated for its antiproliferative action in diethylnitrosamine-induced hepatocarcinogenic rats. The compound restored the arrangement of liver tissues and ameliorated hepatocellular carcinoma-induced metabolic alterations, indicating its potential in anticancer therapy (Kumar et al., 2017).

Metabolic Regulation and Antidiabetic Potential

Derivatives of 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid have been identified as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists, displaying potent activity and significant potential as drugs for diabetes. They have shown to reduce plasma glucose and triglyceride levels, demonstrating their efficacy in regulating lipid and glucose metabolism, which is crucial in treating disorders like diabetes and obesity (Azukizawa et al., 2008).

Neurological Activity

Some derivatives of 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid have shown to transiently increase the locomotor activity of mice after peripheral injection. Their presence in the brain and their potential physiological roles suggest their importance in neurological studies and possible therapeutic applications (Nakagawa et al., 1996).

Antibacterial Properties

Certain esters, carbonitriles, and carboxamides of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, a related compound, have shown protective actions against E. coli and other gram-negative bacterial pathogenic infections in mice, suggesting their potential as antibacterial agents (Santilli et al., 1975).

properties

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJDUUUPLPMKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161603
Record name 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid
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Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid

CAS RN

14121-55-2
Record name 1,2,3,4-Tetrahydro-2,3-dioxo-6-quinoxalinecarboxylic acid
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Record name 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid
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Record name 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid
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Record name 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid
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Record name 1,2,3,4-TETRAHYDRO-2,3-DIOXOQUINOXALINE-6-CARBOXYLIC ACID
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